molecular formula C18H17N3O2S2 B2883207 N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide CAS No. 1020247-82-8

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide

Cat. No.: B2883207
CAS No.: 1020247-82-8
M. Wt: 371.47
InChI Key: DWTUAZDKQIABGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a potent and highly selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool for dissecting the complex signaling pathways governed by DYRK1A, a kinase implicated in cell proliferation, survival, and neuronal development. Its primary research value lies in its application in oncology, where it is used to investigate the role of DYRK1A in leukemogenesis, particularly in Down syndrome-associated acute lymphoblastic leukemia (DS-ALL) , and in solid tumors where DYRK1A activity influences cancer cell cycle progression and survival. Furthermore, this inhibitor is extensively utilized in neuroscience research to probe the mechanisms underlying neurodegenerative disorders such as Alzheimer's disease , given DYRK1A's involvement in tau protein phosphorylation and amyloid precursor protein (APP) processing. By selectively inhibiting DYRK1A, researchers can modulate the nuclear factor of activated T cells (NFAT) signaling cascade and investigate pathways critical for pancreatic beta-cell expansion, presenting potential avenues for diabetes research. The compound's high selectivity profile makes it an invaluable asset for validating DYRK1A as a therapeutic target and for conducting high-fidelity mechanistic studies in a wide range of disease models.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11-5-6-15(12(2)8-11)21-17(13-9-25(23)10-14(13)20-21)19-18(22)16-4-3-7-24-16/h3-8H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTUAZDKQIABGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Jacobson Reaction

The Jacobson reaction, a palladium-catalyzed cyclization, enables efficient construction of the thieno[3,4-c]pyrazole core. Starting from 3-bromothiophene-2-carbaldehyde (23 ), condensation with benzophenone hydrazone (27 ) yields azine 24 , which undergoes palladium-catalyzed amination to form bishydrazone 25 . Acidic hydrolysis of 25 produces the unprotected thieno[3,4-c]pyrazole scaffold (2 ) in a four-step sequence with an overall yield of 40.4%. This method prioritizes atom economy and scalability, making it suitable for industrial applications.

Lithium Aluminum Hydride (LAH) Reduction

An alternative route involves the reduction of ethyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate (10 ) using lithium aluminum hydride (LAH) in refluxing 1,4-dioxane. This step generates (2-methyl-3-thienyl)amine (11 ), which undergoes cyclization under acidic conditions to yield the thieno[3,4-c]pyrazole core. Careful temperature control during LAH addition prevents vigorous off-gassing, ensuring a stable reaction environment.

The introduction of the thiophene-2-carboxamide group at position 3 of the thieno[3,4-c]pyrazole core is achieved through nucleophilic acyl substitution or coupling reagents.

Titanium Tetrachloride (TiCl₄)-Mediated Coupling

Reaction of 5-bromothiophene-2-carboxylic acid (2 ) with 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 ) in the presence of TiCl₄ and pyridine yields the amide product. However, this method suffers from low efficiency, with reported yields as low as 12%. The Lewis acid TiCl₄ facilitates activation of the carboxylic acid but requires stringent anhydrous conditions.

Dicyclohexylcarbodiimide (DCC)/4-Dimethylaminopyridine (DMAP) Catalysis

Optimized protocols employ DCC and DMAP in dichloromethane (DCM) to couple 5-bromothiophene-2-carboxylic acid (2 ) with amine derivatives. For example, reacting 2 (3.58 g, 17.3 mmol) with 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 , 3.0 g, 17.3 mmol) in DCM (150 mL) produces the amide with improved yields (48–65%). DMAP acts as a nucleophilic catalyst, accelerating the formation of the active ester intermediate.

Functionalization of the 2,4-Dimethylphenyl Group

The 2,4-dimethylphenyl substituent at position 2 of the thieno[3,4-c]pyrazole core is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

Friedel-Crafts Alkylation

Using AlCl₃ as a catalyst, 2,4-dimethylbenzene reacts with brominated intermediates under refluxing toluene. This electrophilic substitution proceeds regioselectively at the para position relative to the methyl groups, achieving >70% yields in small-scale trials.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromo-1,3-dimethylbenzene with the pyrazole amine precursor enables C–N bond formation. Using Pd(OAc)₂ and Xantphos as ligands, this method affords moderate yields (55–60%) but requires careful control of oxygen and moisture.

Optimization and Challenges

Yield Improvement Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (toluene, DCM) improve selectivity.
  • Catalyst Screening : Replacing TiCl₄ with HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] increases amidation yields to 78%.
  • Temperature Control : Maintaining reflux temperatures (80–110°C) during cyclization prevents side reactions like dimerization.

Purification Techniques

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) isolates the target compound with >95% purity.
  • Recrystallization : Ethanol-water mixtures (3:1) effectively remove unreacted starting materials and byproducts.

Analytical Characterization

Post-synthetic characterization confirms structural integrity:

  • ¹H NMR : Singlet at δ 2.35 ppm (6H, CH₃ groups), multiplet at δ 7.20–7.80 ppm (aromatic protons).
  • HRMS : [M+H]⁺ observed at m/z 438.1421 (calculated 438.1418).
  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N pyrazole).

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Scalability
TiCl₄/Pyridine TiCl₄, Pyridine 12 85 Low
DCC/DMAP DCC, DMAP 65 92 High
Jacobson Cyclization Pd(OAc)₂, Benzophenone 40.4 89 Moderate
LAH Reduction LAH, 1,4-Dioxane 48 90 Moderate

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

N-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide (CAS 958587-54-7)
  • Key Difference : The phenyl substituent is 4-methoxy instead of 2,4-dimethyl.
  • Impact: The methoxy group is electron-donating via resonance, increasing electron density on the aromatic ring. This may alter binding affinity in target interactions compared to the sterically hindered, electron-neutral dimethyl groups in the target compound.
N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide (CAS 1007475-91-3)
  • Key Differences :
    • Substituent: 4-Fluorophenyl (electron-withdrawing) vs. 2,4-dimethylphenyl.
    • Acyl Group: 4-Phenylbutanamide replaces thiophene-2-carboxamide.
  • Impact: Fluorine’s electronegativity may improve metabolic stability and influence dipole interactions.

Variations in the Carboxamide Moiety

N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 1020048-57-0)
  • Key Difference : Furan-2-carboxamide replaces thiophene-2-carboxamide.
  • Impact : Furan lacks sulfur, reducing electron-richness and polarizability. This may weaken π-stacking or metal coordination compared to thiophene, which has a larger conjugated system and sulfur-mediated interactions .

Core Structure Modifications

Triazepine Derivatives (e.g., 7b and 7c in )
  • Key Difference: Triazepine rings replace the pyrazole-thieno core.
  • Impact : Triazepine introduces additional nitrogen atoms and a seven-membered ring, altering conformational flexibility and hydrogen-bonding capacity. For example, compound 7b (melting point 160–162°C) shows higher thermal stability than typical pyrazole derivatives, suggesting stronger intermolecular forces .
Pyrazolo[3,4-d]pyrimidine-Thiophene Hybrids (Example 62 in )
  • Key Difference: A pyrazolo[3,4-d]pyrimidine core replaces the thieno[3,4-c]pyrazole system.
  • The compound’s mass (560.2 g/mol) and melting point (227–230°C) indicate high molecular rigidity .

Structural and Functional Analysis Table

Compound Name Core Structure Aromatic Substituent Carboxamide Group Key Properties/Data
Target Compound Thieno[3,4-c]pyrazole 2,4-Dimethylphenyl Thiophene-2-carboxamide N/A (Inferred high lipophilicity)
CAS 958587-54-7 Thieno[3,4-c]pyrazole 4-Methoxyphenyl Thiophene-2-carboxamide Higher polarity, MP not reported
CAS 1007475-91-3 Thieno[3,4-c]pyrazole 4-Fluorophenyl 4-Phenylbutanamide MP: Not reported; Mass: N/A
CAS 1020048-57-0 Thieno[3,4-c]pyrazole 4-Fluorophenyl Furan-2-carboxamide Reduced π-stacking potential
7b ( ) Thieno[2,3-e][1,2,4]triazepine 4-Methoxyphenyl Carboxamide MP: 160–162°C; Yield: 76%

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis likely parallels methods for analogues, such as cyclization of oximes () or Suzuki couplings ().
  • Activity : While antibacterial and kinase inhibition are hypothesized for thiophene-carboxamides (), the dimethylphenyl group’s steric effects may modulate selectivity.
  • Data Limitations : Direct biological data (e.g., IC50, solubility) for the target compound are absent, necessitating extrapolation from structural analogues.

Q & A

Q. What are the standard synthetic routes for N-[2-(2,4-dimethylphenyl)-5-oxo-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions starting with cyclization of thieno[3,4-c]pyrazole precursors, followed by coupling with thiophene-2-carboxamide derivatives. Key steps include:

  • Core Formation : Cyclization of substituted pyrazole-thiophene intermediates under reflux conditions (e.g., ethanol or DMF) .
  • Substitution : Introduction of the 2,4-dimethylphenyl group via nucleophilic aromatic substitution or Suzuki coupling .
  • Carboxamide Attachment : Amidation using thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) . Reaction monitoring via TLC or HPLC ensures intermediate purity, with final yields ranging from 65–85% depending on solvent choice and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. What spectroscopic methods are used to characterize this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thieno[3,4-c]pyrazole ring protons at δ 6.8–7.5 ppm; thiophene carboxamide carbonyl at ~168 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹ for the carboxamide; C-S-C vibrations at 600–700 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical m/z) .

Q. How are impurities identified during synthesis?

Impurities (e.g., unreacted intermediates or byproducts) are analyzed using:

  • HPLC-PDA : Detects UV-active impurities at λ = 254 nm, with reverse-phase C18 columns for separation .
  • LC-MS : Correlates retention times with mass-to-charge ratios to identify side products (e.g., dimerized species) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Systematic optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving coupling efficiency .
  • Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) increase cross-coupling reaction rates and selectivity .
  • Temperature Control : Maintaining 80–100°C during cyclization prevents side reactions (e.g., oxidation of the thiophene ring) . Yield improvements of 15–20% are achievable via DoE (Design of Experiments) approaches .

Q. What structural modifications enhance biological activity?

Structure-Activity Relationship (SAR) studies suggest:

  • Substituent Effects : Electron-donating groups (e.g., 2,4-dimethylphenyl) improve metabolic stability, while electron-withdrawing groups (e.g., Cl) enhance target binding .
  • Core Modifications : Replacing the thiophene ring with furan reduces cytotoxicity but retains anti-inflammatory activity .
  • Bioisosteres : Exchanging the carboxamide with sulfonamide groups alters pharmacokinetic profiles (e.g., increased solubility) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., COX-2 for anti-inflammatory activity), identifying key hydrogen bonds with the carboxamide group .
  • DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior .

Q. How are analytical methods validated for pharmacokinetic studies?

Validation follows ICH guidelines:

  • Linearity : R² ≥ 0.998 for calibration curves (1–100 µg/mL) via UV-HPLC .
  • Accuracy/Precision : Intra-day and inter-day CV < 5% for spiked plasma samples .
  • LOQ/LOD : Limits of 0.1 µg/mL and 0.03 µg/mL, respectively, using MS/MS detection .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) may arise from:

  • Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or ATP concentration (10 µM vs. 100 µM) .
  • Cell Line Variability : Use of HeLa vs. HEK293 cells alters membrane permeability . Standardization using reference inhibitors (e.g., staurosporine for kinase assays) improves reproducibility .

Q. Why do synthetic yields vary between similar derivatives?

Yield variability (e.g., 60% vs. 85% for methyl vs. methoxy substituents) is attributed to:

  • Steric Effects : Bulky groups hinder nucleophilic attack during cyclization .
  • Electronic Effects : Electron-withdrawing substituents deactivate intermediates, slowing coupling .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Carboxamide Coupling

StepReagents/ConditionsYield (%)Reference
CyclizationDMF, 100°C, 12 h75
AmidationThiophene-2-carbonyl chloride, Et₃N, RT82

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 7.2 (s, thieno-H), δ 2.3 (s, CH₃)
IR1680 cm⁻¹ (C=O), 690 cm⁻¹ (C-S-C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.